

solubility issues with (-)-SHIN1 in aqueous solution

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Compound of Interest		
Compound Name:	(-)-SHIN1	
Cat. No.:	B10818768	Get Quote

Technical Support Center: (-)-SHIN1

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (-)-SHIN1, focusing on its solubility challenges in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is (-)-SHIN1 and why is it used in research?

A1: **(-)-SHIN1** is the inactive enantiomer of SHIN1 (also known as RZ-2994). While the active enantiomer, (+)-SHIN1, is a potent dual inhibitor of serine hydroxymethyltransferase 1 and 2 (SHMT1/SHMT2), **(-)-SHIN1** serves as a crucial negative control in experiments to ensure that the observed effects are due to the specific inhibition of SHMT and not off-target effects of the chemical scaffold.[1][2][3]

Q2: I'm observing precipitation or cloudiness when preparing my **(-)-SHIN1** solution. What is the cause?

A2: **(-)-SHIN1** has poor solubility in aqueous solutions. Precipitation or phase separation is a common issue when attempting to dissolve it directly in saline or aqueous buffers. This is due to the hydrophobic nature of the molecule.

Q3: How can I improve the solubility of (-)-SHIN1 for my in vitro or in vivo experiments?



A3: The use of co-solvents is essential for dissolving **(-)-SHIN1**. A common approach is to first prepare a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) and then further dilute it in an appropriate vehicle for your experiment. For in vivo studies, multi-component solvent systems are often required to maintain solubility and ensure biocompatibility.[1][4] If precipitation occurs during preparation, gentle heating and/or sonication can aid in dissolution.[1][4][5]

Q4: What are the recommended storage conditions for (-)-SHIN1 powder and stock solutions?

A4:

- Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[4]
- In Solvent: Store stock solutions at -80°C for up to 2 years or at -20°C for up to 1 year.[4] It is recommended to aliquot the stock solution to prevent repeated freeze-thaw cycles.[4] For in vivo experiments, it is best to prepare the working solution fresh on the day of use.[1][4]

Troubleshooting Guide Issue: Precipitate formation in aqueous media.

This guide provides step-by-step protocols to address solubility challenges with (-)-SHIN1.

Root Cause: Low intrinsic aqueous solubility of the compound.

Solutions:

- Prepare a Concentrated Stock Solution in DMSO: (-)-SHIN1 is readily soluble in DMSO at high concentrations.[1][5][6][7] Using freshly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[1][4]
- Utilize Co-Solvent Formulations for Working Solutions: Direct dilution of the DMSO stock into aqueous media will likely cause precipitation. The following validated formulations can be used to prepare working solutions for in vitro and in vivo studies.

Quantitative Solubility Data



The following tables summarize the solubility of **(-)-SHIN1** and its active enantiomer, SHIN1, in various solvent systems. Note that "≥" indicates that the saturation point was not reached at that concentration.

Table 1: Solubility of (-)-SHIN1

Solvent System	Solubility
DMSO	≥ 100 mg/mL (249.71 mM)
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline	≥ 2.5 mg/mL (6.24 mM)
10% DMSO / 90% (20% SBE-β-CD in Saline)	≥ 2.5 mg/mL (6.24 mM)
10% DMSO / 90% Corn Oil	≥ 2.5 mg/mL (6.24 mM)

Data sourced from MedchemExpress.[1]

Table 2: Solubility of SHIN1 ((+)-enantiomer)

Solvent System	Solubility
DMSO	50 mM[6] or 66.67 mg/mL (166.48 mM)[4]
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline	≥ 1.25 mg/mL (3.12 mM)
10% DMSO / 90% (20% SBE-β-CD in Saline)	≥ 1.25 mg/mL (3.12 mM)
10% DMSO / 90% Corn Oil	≥ 1.25 mg/mL (3.12 mM)

Data compiled from R&D Systems and MedchemExpress.[4][6]

Experimental Protocols

Protocol 1: Preparation of (-)-SHIN1 Stock Solution in DMSO

• Weigh: Accurately weigh the desired amount of (-)-SHIN1 powder.



- Add Solvent: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., for a 100 mg/mL stock, add 1 mL of DMSO to 100 mg of (-)-SHIN1).
- Dissolve: Vortex or sonicate the mixture until the solid is completely dissolved. Gentle heating may be applied if necessary.
- Store: Store the stock solution in aliquots at -20°C or -80°C.[1][4]

Protocol 2: Preparation of **(-)-SHIN1** Working Solution for In Vivo Administration (PEG300/Tween-80 Formulation)

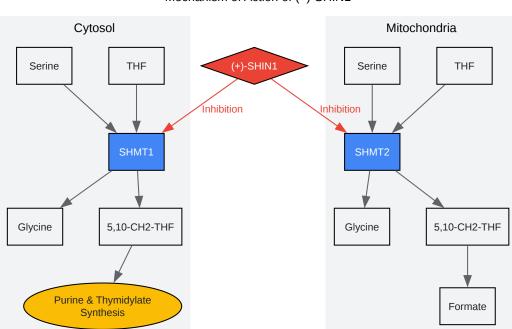
This protocol is for preparing a 1 mL working solution.

- Start with Stock: Begin with a concentrated stock solution of (-)-SHIN1 in DMSO (e.g., 25 mg/mL).
- Add PEG300: To 100 μL of the DMSO stock solution, add 400 μL of PEG300. Mix thoroughly until a clear solution is obtained.
- Add Tween-80: Add 50 μL of Tween-80 to the mixture and mix again until homogeneous.
- Add Saline: Add 450 μL of saline to bring the final volume to 1 mL. Mix thoroughly. The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
- Use Promptly: It is recommended to use the freshly prepared working solution on the same day.[1][4]

Visualizations

Below are diagrams illustrating the mechanism of action of the active enantiomer, (+)-SHIN1, and a workflow for preparing a soluble (-)-SHIN1 solution.



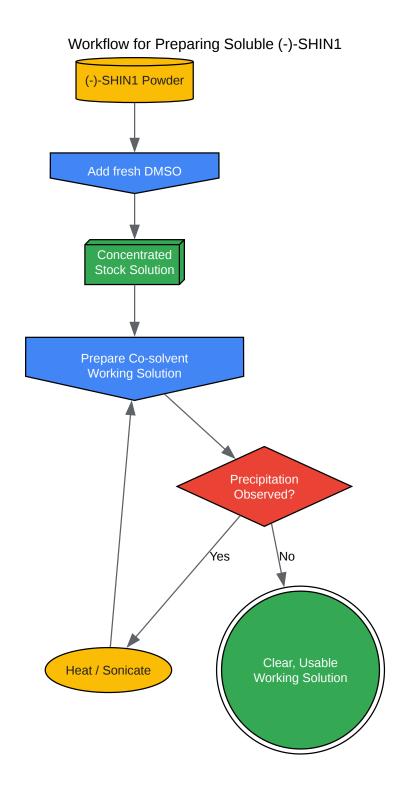


Mechanism of Action of (+)-SHIN1

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Caption: Inhibition of SHMT1/2 by (+)-SHIN1 blocks one-carbon metabolism.





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Caption: Step-by-step workflow for dissolving (-)-SHIN1.



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